Isochlorogenic acid b

Description

3,4-Dicaffeoylquinic acid is a natural product found in Crassocephalum crepidioides, Gelasia latifolia, and other organisms with data available.

See also: Lonicera japonica flower (part of); Stevia rebaudiuna Leaf (part of).

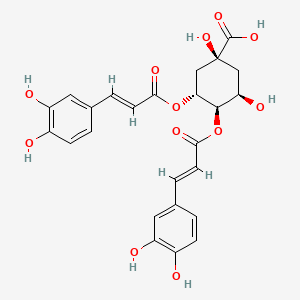

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14534-61-3, 89886-31-7 | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isochlorogenic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid B, a member of the extensive family of chlorogenic acids, is a naturally occurring polyphenolic compound found in a variety of plants, including coffee beans, fruits, and medicinal herbs. As a dicaffeoylquinic acid, its unique chemical structure contributes to a wide range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its chemical properties, significant biological effects, and underlying mechanisms of action. This document synthesizes quantitative data from various studies, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound (ICAB) is one of the main isomers of isochlorogenic acid, which are esters formed between quinic acid and two units of caffeic acid. It is structurally similar to isochlorogenic acid A and C, differing in the positions of the caffeoyl groups on the quinic acid core. Traditionally consumed through diet and herbal medicines, there is growing scientific interest in the pharmacological potential of this compound. This compound has demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects. This guide aims to consolidate the existing technical information on this compound to facilitate further research and development.

Chemical Properties

This compound is chemically known as 3,4-di-O-caffeoylquinic acid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

| Synonyms | 3,4-Dicaffeoylquinic acid, 3,4-DCQA |

| Molecular Formula | C₂₅H₂₄O₁₂ |

| Molecular Weight | 516.45 g/mol |

| CAS Number | 14534-61-3 |

| Appearance | White to pale yellow powder |

| Solubility | Soluble in DMSO, ethanol, and methanol |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data for some of these effects summarized below. It is important to note that in some studies, data is presented for the broader class of chlorogenic acids or for closely related isomers.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The dicaffeoylquinic acids, including this compound, generally show potent antioxidant activity.

| Assay | IC₅₀ (μg/mL) | Reference Compound | IC₅₀ (μg/mL) |

| DPPH radical scavenging | Data not specifically available for this compound. Dicaffeoylquinic acids generally show strong activity. | Ascorbic Acid | ~8.08 |

| ABTS radical scavenging | Data not specifically available for this compound. Dicaffeoylquinic acids generally show strong activity. | Trolox | ~2.93 |

Anti-inflammatory Activity

This compound has been shown to reduce the production of pro-inflammatory cytokines.

| Cytokine/Mediator | Cell Line/Model | Inhibition/Reduction |

| TNF-α | Mouse brain (in vivo) | Significant decrease |

| IL-6 | Mouse brain (in vivo) | Significant decrease |

Antiviral Activity

This compound has demonstrated antiviral properties, particularly against respiratory syncytial virus (RSV).

| Virus | Cell Line | EC₅₀ |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Data suggests potent inhibition, though specific EC₅₀ values for this compound are not consistently reported. |

Note: Much of the available quantitative antiviral data is for the broader category of chlorogenic acids. For instance, chlorogenic acid has an EC₅₀ of 44.87 µM against Influenza A (H1N1) and 62.33 µM against Influenza A (H3N2)[1][2].

Potential Phosphodiesterase-5 (PDE-5) Inhibition

In silico studies have suggested that this compound may act as a potential inhibitor of phosphodiesterase-5 (PDE-5), an enzyme implicated in cardiovascular and erectile function. However, experimental validation with IC₅₀ values is still needed.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Neuroprotective Effects via the BDNF Signaling Pathway

This compound has been shown to confer neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It can increase the expression of BDNF and promote the phosphorylation of cAMP-responsive element-binding protein (CREB) and Protein Kinase B (Akt). This cascade is crucial for neuronal survival, growth, and synaptic plasticity.

Anti-inflammatory Effects via Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are partly mediated by its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88), it can prevent the activation of nuclear factor-kappa B (NF-κB). This, in turn, reduces the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for assessing the biological activities of this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Protocol Outline:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of dilutions of the this compound solution.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, mix the this compound dilutions with the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels, such as cytokines, in biological samples.

-

Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, which binds to a different epitope on the cytokine. A streptavidin-HRP conjugate is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (e.g., cell culture supernatant or serum from treated animals) to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody and incubate.

-

Wash the plate and add streptavidin-HRP conjugate and incubate.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

Generate a standard curve and determine the concentration of the cytokine in the samples.

-

In Vitro Neuroprotection Assay

This type of assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Principle: Neuronal cells (e.g., SH-SY5Y or primary neurons) are exposed to a neurotoxin (e.g., hydrogen peroxide or amyloid-beta). The protective effect of the test compound is evaluated by measuring cell viability.

-

Protocol Outline:

-

Culture neuronal cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂ to a final concentration of 150 µM) and incubate for a further period (e.g., 24 hours).

-

Assess cell viability using an MTT or similar assay.

-

Compare the viability of cells treated with this compound to that of cells treated with the neurotoxin alone.

-

Western Blot for Phosphorylated CREB (p-CREB)

This technique is used to detect the phosphorylation status of a specific protein.

-

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of the protein of interest (p-CREB), followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.

-

Protocol Outline:

-

Treat cells or tissues with this compound.

-

Lyse the cells/tissues in a buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against p-CREB.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for total CREB for normalization.

-

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through well-defined signaling pathways, suggest its potential as a lead compound for the development of new therapeutic agents. While further research is needed to fully elucidate its pharmacological profile, particularly through more studies providing specific quantitative data for this compound itself, this technical guide provides a solid foundation for future investigations into this intriguing molecule.

References

The Occurrence and Biological Significance of Isochlorogenic Acid B in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B, a member of the dicaffeoylquinic acid family, is a significant plant secondary metabolite garnering increasing interest within the scientific community. Its potent antioxidant, anti-inflammatory, and hepatoprotective properties underscore its potential as a lead compound in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an exploration of the signaling pathways it modulates.

Natural Sources and Quantitative Analysis of this compound

This compound is distributed across various plant species. The following tables summarize the quantitative data available for its concentration in several notable botanical sources.

Table 1: Quantitative Data of this compound in Various Plant Sources

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Lonicera japonica (Japanese Honeysuckle) | Flower Buds | 4.38 mg isolated from 800 mg of crude extract | [1] |

| Ziziphus jujuba var. spinosa (Wild Jujube) | Leaves | 0.0024–3.1403 mg/g | [2] |

| Stevia rebaudiana | Leaves | Isochlorogenic acid (isomer not specified) is a major phenolic acid with an average content of 3.18 mg/g of dry weight. | [3] |

Table 2: Content of Various Chlorogenic Acid Isomers in Lonicera japonica Flower Buds *

| Compound | Amount isolated from 800 mg crude extract |

| Chlorogenic acid | 3.83 mg |

| Isochlorogenic acid A | 6.51 mg |

| This compound | 4.38 mg |

| Isochlorogenic acid C | 4.47 mg |

| Data from a single-step HSCCC separation.[1] |

Experimental Protocols

Accurate quantification and isolation of this compound are paramount for research and development. Below are detailed methodologies for its extraction and analysis.

Extraction of this compound from Lonicera japonica Flower Buds

This protocol is based on the methodology for isolating isochlorogenic acid isomers using High-Speed Counter-Current Chromatography (HSCCC).[1]

a. Sample Preparation:

-

Air-dry the flower buds of Lonicera japonica.

-

Grind the dried flower buds into a fine powder.

-

Extract the powder with 95% ethanol using sonication or maceration.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b. HSCCC Isolation:

-

Two-phase solvent system preparation: Prepare a mixture of n-hexane-ethyl acetate-water containing 1% acetic acid in a volume ratio of 1:4:8. Thoroughly mix the two phases and allow them to separate in a separatory funnel.

-

HSCCC instrument setup:

-

Fill the multilayer coil column entirely with the upper stationary phase.

-

Pump the lower mobile phase into the head of the column at a flow rate of 2.0 mL/min.

-

Set the apparatus to rotate at 850 rpm.

-

-

Sample injection: Once hydrodynamic equilibrium is reached, dissolve the crude extract in the mobile phase and inject it into the column.

-

Fraction collection: Continuously monitor the effluent with a UV detector at 325 nm and collect fractions based on the chromatogram.

-

Analysis of fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on common practices for analyzing phenolic compounds in plant extracts.

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

A typical gradient might be: 0-20 min, 5-13% B; 20-20.1 min, 13-5% B; 20.1-25 min, 5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 327 nm.

-

Injection Volume: 10-20 µL.

b. Standard and Sample Preparation:

-

Standard solution: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

c. Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions and identify the this compound peak by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Nrf2-Mediated Antioxidant Response

This compound has been shown to attenuate oxidative stress by activating the Nrf2 signaling pathway. This leads to the transcription of antioxidant and cytoprotective genes.

Inhibition of Liver Fibrosis via the miR-122/HIF-1α Pathway

In the context of non-alcoholic steatohepatitis (NASH), this compound demonstrates a protective effect against liver fibrosis by modulating the miR-122/HIF-1α signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization [mdpi.com]

- 3. The Content of Phenolic Compounds in Stevia rebaudiana (Bertoni) Plants Derived from Melatonin and NaCl Treated Seeds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Isochlorogenic Acid B in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid b, a prominent member of the dicaffeoylquinic acid family, exhibits a range of significant biological activities, making it a compound of high interest for pharmaceutical and nutraceutical applications. Understanding its biosynthesis in plants is crucial for metabolic engineering and optimizing its production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and regulatory networks. Quantitative data are summarized, and detailed experimental protocols for key analytical and enzymatic assays are provided. Furthermore, signaling pathways and metabolic routes are visualized through diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction to this compound

This compound is chemically identified as 3,4-O-dicaffeoylquinic acid[1][2][3]. It belongs to the larger class of chlorogenic acids (CGAs), which are esters of certain transcinnamic acids and quinic acid[4][5]. These compounds are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and other health-promoting properties. This compound, as a dicaffeoylquinic acid (diCQA), is a significant bioactive constituent in many medicinal plants and dietary sources, including coffee and potatoes. Its biosynthesis is intricately linked to primary and secondary metabolic pathways, primarily the shikimate and phenylpropanoid pathways.

The Biosynthetic Pathway from Primary Metabolism to this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolites. The pathway can be broadly divided into three main stages: the Shikimate Pathway, the Phenylpropanoid Pathway, and the final formation of diCQAs.

The Shikimate Pathway: Synthesis of Quinic Acid and Phenylalanine

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. It starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway). A series of enzymatic reactions leads to the formation of chorismate, a key branch-point intermediate. Phenylalanine is synthesized from chorismate, serving as the precursor for the "caffeoyl" moieties of this compound. Quinic acid, the other precursor, is also derived from an intermediate of the shikimate pathway, 3-dehydroquinate.

The Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

The phenylpropanoid pathway is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway commences with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Subsequently, a series of hydroxylation and ligation reactions occur, catalyzed by key enzymes:

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl ester 3'-hydroxylase (C3'H): A crucial enzyme that hydroxylates the p-coumaroyl moiety of either p-coumaroyl shikimate or p-coumaroyl quinate to the corresponding caffeoyl ester. This is a key step in the formation of the 3,4-dihydroxy substitution pattern of the caffeoyl group.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme plays a central role by transferring the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate. The resulting p-coumaroyl shikimate/quinate is then hydroxylated by C3'H to yield caffeoyl shikimate/quinate. HCT can then catalyze the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA.

The end product of this stage, relevant for this compound synthesis, is caffeoyl-CoA.

Formation of Monocaffeoylquinic Acid (Chlorogenic Acid)

The immediate precursor to dicaffeoylquinic acids is a monocaffeoylquinic acid, most commonly 5-O-caffeoylquinic acid (chlorogenic acid, CGA). The formation of CGA is catalyzed by Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) . This enzyme facilitates the esterification of quinic acid with caffeoyl-CoA. In many plants, the HQT-mediated pathway is the predominant route for CGA biosynthesis.

Final Step: Biosynthesis of this compound

The conversion of monocaffeoylquinic acids to dicaffeoylquinic acids like this compound is a critical step. Research has revealed two primary enzymatic mechanisms for this transformation:

-

Dual Activity of HQT: In some plant species, such as tomato, HQT exhibits a secondary, "moonlighting" function. Besides its primary role in synthesizing CGA from caffeoyl-CoA and quinic acid in the cytoplasm, HQT can also be localized to the vacuole. In the acidic environment of the vacuole where CGA concentrations are high, HQT can catalyze a transesterification reaction between two molecules of CGA (one acting as the acyl donor and the other as the acyl acceptor) to form dicaffeoylquinic acids. It is proposed that 3,5-diCQA is the initial product, and other isomers like 3,4-diCQA (this compound) and 4,5-diCQA are formed through subsequent spontaneous acyl migration.

-

GDSL Lipase-Like Synthase: A novel enzyme, isochlorogenic acid synthase (IbICS), belonging to the GDSL lipase-like family, has been identified in sweet potato (Ipomoea batatas). This enzyme directly catalyzes the formation of 3,5-dicaffeoylquinic acid from two molecules of 3-O-caffeoylquinic acid. The formation of 3,4-dicaffeoylquinic acid would then likely proceed via acyl migration.

Quantitative Data

The following table summarizes available quantitative data for key enzymes in the this compound biosynthesis pathway.

| Enzyme | Substrate(s) | Product(s) | Plant Species | Km | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| HQT (chlorogenate:chlorogenate transferase activity) | Chlorogenic acid (CGA) | Dicaffeoylquinic acids | Solanum lycopersicum (Tomato) | High (specific value not reported) | Low (acidic) | Not reported | |

| IbICS (Isochlorogenic acid synthase) | 3-O-caffeoylquinic acid | 3,5-dicaffeoylquinic acid | Ipomoea batatas (Sweet Potato) | 3.5 mM | 6.3 | 39.9 |

Experimental Protocols

Hydroxycinnamoyltransferase (HCT/HQT) Activity Assay

This protocol is adapted for measuring the primary acyl-CoA dependent activity of HCT/HQT and can be modified to assess the chlorogenate:chlorogenate transferase activity of HQT.

Objective: To determine the enzymatic activity of HCT or HQT in plant protein extracts.

Materials:

-

Plant tissue (e.g., young leaves, xylem)

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, 1% PVPP)

-

Reaction buffer (100 mM Tris-HCl pH 7.0, 1 mM DTT)

-

Substrates: p-coumaroyl-CoA (or caffeoyl-CoA), shikimic acid (for HCT) or quinic acid (for HQT)

-

Boiling water bath or heat block

-

UPLC-MS system for product analysis

Procedure:

-

Protein Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes to denature the enzymes.

-

Set up the reaction mixture in a microcentrifuge tube:

-

Reaction buffer

-

100 µM p-coumaroyl-CoA (or caffeoyl-CoA)

-

100 µM shikimic acid or quinic acid

-

10 µg of crude protein extract

-

-

Initiate the reaction by adding the protein extract. For the negative control, add the boiled extract.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by boiling for 5 minutes.

-

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to pellet denatured proteins.

-

Analyze the supernatant using a UPLC-MS system to identify and quantify the product (e.g., p-coumaroyl shikimate or chlorogenic acid).

-

HPLC Method for the Analysis of this compound

This protocol provides a general framework for the separation and quantification of this compound in plant extracts.

Objective: To quantify the concentration of this compound in a sample.

Materials:

-

Plant extract (e.g., methanolic or ethanolic extract)

-

HPLC system with a UV or PDA detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% phosphoric acid or formic acid in water

-

Mobile Phase B: Methanol or acetonitrile

-

This compound standard

Procedure:

-

Sample Preparation:

-

Extract the plant material with a suitable solvent (e.g., methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. An example could be starting with a higher proportion of solvent A and gradually increasing the proportion of solvent B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Approximately 328 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Inject the samples and the standards into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Visualization of Pathways

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound from primary metabolites.

Jasmonic Acid Signaling Pathway Regulating Biosynthesis

Caption: Jasmonic acid signaling pathway leading to the upregulation of chlorogenic acid biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, from gene transcription to enzyme activity.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes is a primary control point. Several families of transcription factors are known to regulate the phenylpropanoid pathway in response to various developmental and environmental cues. These include:

-

MYB Transcription Factors: Members of the MYB family have been shown to bind to the promoter regions of phenylpropanoid biosynthesis genes, thereby activating their transcription. For example, AtMYB12 from Arabidopsis thaliana can activate genes such as PAL, C4H, 4CL, and HQT, leading to increased accumulation of chlorogenic acids.

-

WRKY and ERF Transcription Factors: These transcription factor families are also implicated in the regulation of CGA biosynthesis, often in response to stress signals.

Hormonal and Environmental Regulation

Plant hormones play a crucial role in mediating the plant's response to its environment, often by influencing secondary metabolism.

-

Jasmonic Acid (JA): Jasmonates, including jasmonic acid and its volatile derivative methyl jasmonate (MeJA), are potent elicitors of secondary metabolite production, including chlorogenic acids. Stress signals trigger JA biosynthesis. The active form, JA-Isoleucine, binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of downstream genes, including those in the CGA biosynthetic pathway.

-

Abiotic Stress: Environmental factors such as UV radiation and wounding have been shown to induce the accumulation of dicaffeoylquinic acids. This is likely mediated through stress-related signaling pathways, including the JA pathway, and serves a protective function for the plant.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is deeply integrated with primary and secondary plant metabolism. Originating from the shikimate and phenylpropanoid pathways, its formation is catalyzed by a series of key enzymes, with hydroxycinnamoyltransferases playing a pivotal role in both the formation of its precursor, chlorogenic acid, and its final synthesis into a dicaffeoylquinic acid. The regulation of this pathway by transcription factors and hormonal signals, particularly jasmonic acid, highlights its importance in the plant's response to environmental challenges. The information presented in this guide provides a solid foundation for researchers and professionals aiming to explore the therapeutic potential of this compound and to develop strategies for its enhanced production through metabolic engineering and biotechnology.

References

- 1. Npc328685 | C25H24O12 | CID 5927076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14534-61-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid [mdpi.com]

An In-depth Technical Guide to the Pharmacological Properties of Isochlorogenic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isochlorogenic acid B (ICAB), a member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plants, including tea, coffee, and traditional medicinal herbs.[1][2] As an isomer of chlorogenic acid, ICAB has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, primarily centered around its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] These properties are attributed to its unique chemical structure, featuring two caffeic acid moieties esterified to a quinic acid core, which enables it to effectively modulate various signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and mitigating oxidative stress. This activity is fundamental to many of its other pharmacological effects.

Table 1: Summary of Quantitative Data on Antioxidant Effects

| Parameter | Model System | Treatment Details | Quantitative Effect | Reference |

| Malondialdehyde (MDA) Level | Lead-induced oxidative stress in mouse brain | Not specified | Decreased MDA levels | |

| Antioxidant Enzyme Activity | Lead-induced oxidative stress in mouse brain | Not specified | Increased antioxidant enzyme activity | |

| DPPH Radical Scavenging | In vitro chemical assay | Not specified | Demonstrated scavenging activity |

Anti-inflammatory Effects

ICAB has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory and anti-inflammatory cytokines.

Table 2: Summary of Quantitative Data on Anti-inflammatory Effects

| Parameter | Model System | Treatment Details | Quantitative Effect | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Lead-induced neuroinflammation in mouse brain | Not specified | Decreased TNF-α levels | |

| Interleukin-6 (IL-6) | Lead-induced neuroinflammation in mouse brain | Not specified | Decreased IL-6 levels | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, IFN-γ) | General inflammation model in chicken fallopian tubes | Not specified | Marked attenuation | |

| Anti-inflammatory Cytokine (IL-10) | General inflammation model in chicken fallopian tubes | Not specified | Enhanced concentration |

Neuroprotective Effects

A growing body of evidence supports the neuroprotective potential of this compound, particularly in models of neurotoxicity and neuroinflammation.

Table 3: Summary of Quantitative Data on Neuroprotective Effects

| Parameter | Model System | Treatment Details | Quantitative Effect | Reference |

| Immobility Duration (Tail Suspension Test) | Lead-induced anxiety and depression in mice | Not specified | Decreased duration of immobility | |

| Crossing, Rearing, and Center Time (Open Field Test) | Lead-induced anxiety and depression in mice | Not specified | Increased numbers and time | |

| Brain-Derived Neurotrophic Factor (BDNF) Expression | Lead-induced neurotoxicity in mouse brain | Not specified | Increased expression levels | |

| Phosphorylation of CREB, PI3K/AKT | Lead-induced neurotoxicity in mouse brain | Not specified | Increased phosphorylation | |

| Toll-like receptor 4 (TLR4), MyD88, GSK-3β, p38 Levels | Lead-induced neurotoxicity in mouse brain | Not specified | Decreased levels |

Hepatoprotective Effects

This compound has shown promise in protecting the liver from fibrosis and non-alcoholic steatohepatitis (NASH).

Table 4: Summary of Quantitative Data on Hepatoprotective Effects

| Parameter | Model System | Treatment Details | Quantitative Effect | Reference |

| Serum Alanine Aminotransferase (ALT) | Methionine- and choline-deficient (MCD) diet-induced NASH in mice | Oral administration of 5, 10, and 20 mg/kg | Significantly decreased | |

| Serum Aspartate Aminotransferase (AST) | MCD diet-induced NASH in mice | Oral administration of 5, 10, and 20 mg/kg | Significantly decreased | |

| Hepatic Hydroxyproline (Hyp), Cholesterol (CHO), Triglyceride (TG) | MCD diet-induced NASH in mice | Oral administration of 5, 10, and 20 mg/kg | Significantly decreased | |

| Hepatic Gene Expression (LOX, TGF-β1, MCP-1, COL1α1, TIMP-1) | MCD diet-induced NASH in mice | Oral administration of 5, 10, and 20 mg/kg | Inhibited expression | |

| Hepatic miR-122 Levels | MCD diet-induced NASH in mice | Oral administration of 5, 10, and 20 mg/kg | Reversed decrease | |

| Hepatic HIF-1α Over-expression | MCD diet-induced NASH in mice | Oral administration of 5, 10, and 20 mg/kg | Reversed over-expression |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways.

BDNF Signaling Pathway in Neuroprotection

In the context of lead-induced neurotoxicity, ICAB has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It enhances the expression of BDNF and promotes the phosphorylation of downstream targets like CREB and PI3K/AKT, which are crucial for neuronal survival and plasticity. Concurrently, it downregulates pro-inflammatory and apoptotic pathways involving TLR4, MyD88, GSK-3β, and p38.

Caption: ICAB's modulation of the BDNF pathway in neuroprotection.

Nrf2 Signaling Pathway in Hepatoprotection

This compound attenuates liver oxidative stress through the activation of the Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes.

Caption: ICAB's activation of the Nrf2 antioxidant pathway.

miR-122/HIF-1α Signaling Pathway in Liver Fibrosis

In the context of NASH-induced liver fibrosis, ICAB has been shown to reverse the decreased levels of miR-122 and the overexpression of hepatic HIF-1α, key players in the progression of fibrosis.

Caption: ICAB's role in the miR-122/HIF-1α pathway in liver fibrosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

In Vivo Animal Models

-

Lead-Induced Neurotoxicity Model:

-

Animals: Male ICR mice.

-

Induction: Administration of lead acetate in drinking water.

-

Treatment: Co-administration of this compound via oral gavage.

-

Behavioral Tests: Open field test and tail suspension test to assess anxiety and depression-like behaviors.

-

Biochemical Analysis: Measurement of MDA, TNF-α, and IL-6 levels in brain tissue homogenates using ELISA kits.

-

Western Blot Analysis: Quantification of protein expression levels of BDNF, p-CREB, p-AKT, TLR4, MyD88, GSK-3β, and p38 in brain tissue.

-

-

NASH-Induced Liver Fibrosis Model:

-

Animals: Male C57BL/6J mice.

-

Induction: Feeding a methionine- and choline-deficient (MCD) diet for a specified period (e.g., 4 weeks).

-

Treatment: Daily oral administration of this compound at varying doses (e.g., 5, 10, 20 mg/kg).

-

Histopathological Analysis: Liver sections stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess fibrosis.

-

Biochemical Analysis: Measurement of serum ALT and AST levels, and hepatic levels of hydroxyproline, cholesterol, and triglycerides.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of fibrogenic genes (e.g., LOX, TGF-β1, MCP-1, COL1α1, TIMP-1) and miR-122 in liver tissue.

-

Western Blot Analysis: To determine the protein expression of HIF-1α and components of the Nrf2 pathway.

-

In Vitro Assays

-

DPPH Radical Scavenging Assay:

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution.

-

Procedure: this compound is mixed with the DPPH solution. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time, indicating the radical scavenging activity.

-

Experimental Workflow Diagram

Caption: A generalized workflow for investigating ICAB's properties.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological properties. Its potent antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects, mediated through the modulation of key signaling pathways, highlight its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full clinical and therapeutic applications of this compound. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting long-term safety and efficacy studies in preclinical models, and ultimately, translating these findings into clinical trials for various pathological conditions.

References

- 1. Pharmacological advances of the chlorogenic acids family: current insights and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 3. Isochlorogenic acid derived from stevia improves antioxidant capacity, immune function and intestinal microbiota in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dicaffeoylquinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in a variety of plants, have garnered significant scientific interest due to their broad spectrum of pharmacological effects. These compounds, which are esters of caffeic acid and quinic acid, demonstrate potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of DCQAs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological efficacy of DCQAs is often isomer-dependent, with different isomers exhibiting varying potencies across different biological assays. The most commonly studied isomers include 1,3-dicaffeoylquinic acid (1,3-DCQA), 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA). Below is a summary of the quantitative data associated with their key biological activities.

Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers

| Isomer | Assay | IC50 / Activity Value | Source |

| 3,5-DCQA | DPPH Radical Scavenging | IC50 = 71.8 µM | [1] |

| 3,5-DCQA | Superoxide Production Inhibition (in human neutrophils) | IC50 = 1.92 µM | [1] |

IC50: The half maximal inhibitory concentration.

Table 2: Anti-Inflammatory Activity of Dicaffeoylquinic Acid Isomers

| Isomer | Model | Dosage | Effect | Source |

| 4,5-DCQA | Carrageenan-induced paw edema in rats | 5, 10, 20 mg/kg (oral) | Dose-dependent suppression of edema | [2][3] |

| 4,5-DCQA | Carrageenan-induced paw edema in rats | 20 mg/kg (oral) | Inhibition of iNOS, COX-2, and TNF-α expression comparable to diclofenac sodium (10 mg/kg) | [2] |

| 3,5-DCQA | LPS-induced acute lung injury in mice | 25 mg/kg | Protection from lung injury and decreased neutrophil count in bronchoalveolar lavage fluid (BALF) |

iNOS: inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide.

Key Signaling Pathways Modulated by Dicaffeoylquinic Acids

DCQAs exert their biological effects by modulating several key intracellular signaling pathways. Their anti-inflammatory actions are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, their antioxidant and cytoprotective effects are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-κB and MAPK Signaling Pathways

Dicaffeoylquinic acids have been shown to suppress inflammatory responses by inhibiting the activation of NF-κB and the phosphorylation of MAPKs such as ERK, JNK, and p38. This dual inhibitory action prevents the nuclear translocation of transcription factors like p65 and AP-1, which are responsible for the expression of pro-inflammatory genes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Isochlorogenic Acid B: A Deep Dive into its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B (ICAB) is a naturally occurring polyphenolic compound found in a variety of plants, including Laggera alata. As a member of the dicaffeoylquinic acid family, ICAB has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects at the cellular level. We will delve into the key signaling pathways modulated by ICAB, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays used to elucidate its mechanism of action.

Core Mechanisms of Action

This compound's biological activities are multifaceted, primarily revolving around its ability to modulate critical cellular signaling pathways involved in oxidative stress, inflammation, and cell survival. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Furthermore, ICAB has been shown to influence the PI3K/Akt and MAPK signaling pathways, which are central to cell growth, proliferation, and apoptosis.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like ICAB, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Studies have shown that dicaffeoylquinic acid isomers, including ICAB, have a greater capacity to activate Nrf2 signaling compared to monocaffeoylquinic acid isomers[1]. This activation leads to the upregulation of downstream target genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity. In a mouse model of non-alcoholic steatohepatitis (NASH), ICAB was found to attenuate liver oxidative stress through the Nrf2 signaling pathway[2].

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Isochlorogenic acid A (ICQA), a close structural analog of ICAB, has been shown to dose-dependently reverse the nuclear translocation of the NF-κB p65 subunit and downregulate the phosphorylation of IκBα in a rat model of liver fibrosis[3]. This suggests that ICAB likely shares this mechanism of inhibiting the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signaling pathway in regulating the cell cycle. The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. Both pathways are implicated in cell proliferation, survival, and apoptosis.

Chlorogenic acid (CGA), the parent compound of ICAB, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in human kidney cancer cells, leading to decreased proliferation and increased apoptosis[4]. CGA has also been demonstrated to protect against cellular damage by modulating the MAPK/Akt-mediated caspase pathways[5]. Given the structural similarity, it is highly probable that ICAB exerts similar effects on these pathways, contributing to its potential anticancer properties.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound and its related compounds.

Table 1: In Vivo Efficacy of this compound

| Model System | Compound | Dosage | Observed Effect | Reference |

| Mouse model of NASH | This compound | 5, 10, 20 mg/kg (oral) | Significantly improved pathological lesions of liver fibrosis, decreased serum ALT, AST, and hepatic hydroxyproline, cholesterol, and triglycerides. |

Table 2: In Vitro IC50 Values of this compound and Related Compounds

| Target/Cell Line | Compound | IC50 Value | Assay Type | Reference |

| Acetylcholinesterase | This compound | 2140 nM (pIC50: 5.67) | Inhibition of AChE | |

| Aldose reductase | This compound | 78 nM (pIC50: 7.11) | Inhibition of human recombinant AKR1B1 | |

| Aldo-keto reductase family 1 member B10 | This compound | 240 nM (pIC50: 6.62) | Inhibition of human recombinant AKR1B10 | |

| Amyloid-beta (1-42) aggregation | This compound | 4700 nM (pIC50: 5.33) | Inhibition of human amyloid beta aggregation | |

| MDA-MB-231 (human breast cancer) | Chlorogenic Acid | 590.5 ± 10.6 µM | MTT assay (72h) | |

| MCF-7 (human breast cancer) | Chlorogenic Acid | 952 ± 32.5 µM | MTT assay (72h) | |

| AGS (human gastric carcinoma) | Neochlorogenic Acid | 20 µM | MTT assay |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

Objective: To quantify the expression levels of specific proteins in cells treated with this compound.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with this compound as described for the cell viability assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, NF-κB p65, p-Akt, β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the relative changes in gene expression in cells treated with this compound.

Principle: qRT-PCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It enables both detection and quantification (as absolute number of copies or relative amount when normalized to DNA input or additional normalizing genes) of a specific sequence in a DNA sample.

Protocol:

-

RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The amplification protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its mechanism of action is complex and involves the modulation of multiple key signaling pathways, primarily the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the full potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective effect of this compound on liver fibrosis in non-alcoholic steatohepatitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. Chlorogenic acid protects against aluminum toxicity via MAPK/Akt signaling pathway in murine RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Isochlorogenic Acid B

Executive Summary: Isochlorogenic acid B (ICG-B), a prominent dicaffeoylquinic acid isomer, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This document provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to ICG-B's bioactivity. It details how ICG-B mitigates oxidative stress by activating the Nrf2 signaling pathway and scavenges free radicals directly. Furthermore, this guide elucidates its anti-inflammatory action, primarily through the inhibition of the NF-κB signaling cascade and reduction of pro-inflammatory mediators. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate further investigation and therapeutic development.

Introduction

This compound (ICG-B), chemically known as 3,4-dicaffeoylquinic acid, is a naturally occurring polyphenolic compound found in various plants, coffee, and traditional medicines.[1][2] As a member of the chlorogenic acid family, it is structurally characterized by two caffeic acid moieties esterified to a quinic acid core.[1] This structural complexity, particularly the presence of multiple hydroxyl groups, contributes significantly to its robust biological activities.[3][4] Emerging research highlights ICG-B as a promising therapeutic agent due to its dual capacity to counteract oxidative stress and suppress inflammatory responses, which are underlying drivers of numerous chronic diseases. This guide synthesizes current knowledge on the biochemical underpinnings of these effects.

Antioxidant Effects of this compound

The antioxidant capacity of ICG-B is a cornerstone of its protective effects. It operates through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems. Dicaffeoylquinic acids like ICG-B generally exhibit superior antioxidant activity compared to monocaffeoylquinic acids due to a higher number of hydroxyl groups available for radical scavenging.

Mechanism of Action: Nrf2 Pathway Activation

A key mechanism for ICG-B's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like ICG-B, Nrf2 dissociates from Keap1 and translocates to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and superoxide dismutase (SOD).

Quantitative Data on Antioxidant Activity

The efficacy of ICG-B in mitigating oxidative stress has been quantified in various models. Studies consistently show a reduction in oxidative stress markers and an enhancement of antioxidant enzyme activity.

| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference |

| MDA | Lead (Pb)-induced neurotoxicity in mice | This compound | Significant decrease in malondialdehyde (MDA) levels in the brain. | |

| Antioxidant Enzymes | Lead (Pb)-induced neurotoxicity in mice | This compound | Increased activity of antioxidant enzymes in the brain. | |

| ROS | LPS-induced pyroptosis in MAC-T cells | 20 µg/mL ICG-B (co-treated with Quinic Acid) | Dose-dependently lowered levels of Reactive Oxygen Species (ROS). | |

| ROS | tert-butyl hydroperoxide (tBHP)-induced oxidative stress in chicken duodenal epithelial cells | 25 µM ICG-B | Significantly lower ROS levels compared to the model group. | |

| Cell Viability | tBHP-induced oxidative stress in chicken duodenal epithelial cells | 100 µM ICG-B | Significantly higher cell viability compared to the model group. |

Experimental Protocols for Antioxidant Assays

A common method to quantify intracellular ROS involves the use of the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Culture: Plate cells (e.g., human lens epithelial cells, IPEC-J2) in appropriate multi-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of ICG-B for a specified period (e.g., 2-6 hours).

-

Induction of Oxidative Stress: Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS), to induce ROS production.

-

Staining: Incubate the cells with DCFH-DA (e.g., 10 µM) in the dark at 37°C for approximately 30 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Quantification: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The intensity is directly proportional to the level of intracellular ROS.

This technique is used to measure the expression levels of key proteins in the Nrf2 pathway.

-

Protein Extraction: Following cell or tissue treatment with ICG-B, lyse the samples in RIPA buffer to extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or Histone H3 for nuclear fractions) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Anti-inflammatory Effects of this compound

ICG-B exerts significant anti-inflammatory effects, primarily by modulating signaling pathways that control the expression of pro-inflammatory genes.

Mechanism of Action: NF-κB Pathway Inhibition

The most well-documented anti-inflammatory mechanism of ICG-B is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like LPS bind to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB p65/p50 dimer to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).

ICG-B has been shown to suppress this pathway by markedly decreasing the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of NF-κB and halting the inflammatory cascade. Additionally, ICG-B can modulate the NLRP3 inflammasome, a multiprotein complex involved in the maturation and release of IL-1β and IL-18.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of ICG-B is demonstrated by its ability to reduce the expression and secretion of key inflammatory mediators in both in vitro and in vivo models.

| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference |

| TNF-α | LPS-induced MAC-T cells | 20 µg/mL ICG-B | Significant reduction in TNF-α expression. | |

| IL-6 | LPS-induced MAC-T cells | 20 µg/mL ICG-B | Significant reduction in IL-6 expression. | |

| IL-1β | LPS-induced MAC-T cells | 20 µg/mL ICG-B | Significant reduction in IL-1β expression. | |

| COX-2 | LPS-induced MAC-T cells | 20 µg/mL ICG-B | Significant reduction in COX-2 expression. | |

| iNOS | LPS-induced MAC-T cells | 20 µg/mL ICG-B | Significant reduction in iNOS expression. | |

| TNF-α, IL-6 | Lead (Pb)-induced neuroinflammation in mice | This compound | Significant decrease in TNF-α and IL-6 levels in the brain. | |

| p-p65, p-IκBα | LPS-induced MAC-T cells | ICG-B | Markedly decreased levels of phosphorylated p65 and IκB. |

Experimental Protocols for Anti-inflammatory Assays

This protocol establishes an in vitro model of inflammation.

-

Cell Line: Use a relevant cell line, such as murine macrophages (RAW264.7) or bovine mammary epithelial cells (MAC-T).

-

Seeding: Seed cells in 6-well or 12-well plates and culture until they reach approximately 70-80% confluency.

-

Pre-treatment: Treat the cells with ICG-B at various non-cytotoxic concentrations (e.g., determined by a CCK-8 or MTT assay) for 1-2 hours.

-

Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for a specified duration (e.g., 12-24 hours) to induce an inflammatory response.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein for Western blot analysis.

ELISA is a standard method for quantifying cytokine concentrations in biological fluids.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block with an appropriate blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add standards of known concentrations and the collected cell culture supernatants or serum samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash again and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP).

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound (ICG-B).

Caption: Activation of the Nrf2 antioxidant pathway by this compound (ICG-B).

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of ICG-B.

Conclusion and Future Directions

This compound demonstrates significant potential as a dual-action therapeutic agent, effectively combating both oxidative stress and inflammation. Its ability to activate the Nrf2 pathway provides a robust mechanism for enhancing endogenous antioxidant defenses, while its potent inhibition of the NF-κB cascade directly suppresses the production of inflammatory mediators. The quantitative data and established protocols summarized herein provide a solid foundation for its continued investigation.

Future research should focus on the pharmacokinetic and pharmacodynamic profiles of ICG-B to optimize its delivery and bioavailability. Further studies in more complex, chronic disease models are necessary to validate its therapeutic efficacy. Elucidating potential synergistic effects with other natural compounds or conventional drugs could also open new avenues for combination therapies. Ultimately, the compelling preclinical evidence strongly supports the advancement of this compound in the drug development pipeline for inflammation- and oxidative stress-driven pathologies.

References

- 1. Isochlorogenic acid derived from stevia improves antioxidant capacity, immune function and intestinal microbiota in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:14534-61-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Neuroprotective Potential of Isochlorogenic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of isochlorogenic acid B (ICG-B), a natural phenolic compound found in various plants.[1][2] This document synthesizes current research findings, focusing on the molecular mechanisms of action, quantitative experimental data, and detailed experimental protocols relevant to its study.

Introduction

This compound (ICG-B) is a dietary flavonoid that has demonstrated significant neuroprotective properties in preclinical models.[1][2] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and signaling pathway modulation, positions it as a promising candidate for the development of novel therapeutics for neurodegenerative and neurotoxicological conditions. This guide will explore the scientific evidence supporting the neuroprotective effects of ICG-B, with a particular focus on its role in mitigating lead-induced neurotoxicity.

Mechanisms of Neuroprotection

ICG-B exerts its neuroprotective effects through several key mechanisms, primarily by combating oxidative stress and neuroinflammation, and by modulating critical intracellular signaling pathways.

2.1. Antioxidant Activity